REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:15]1[O:14][c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[N:7]2[CH:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[CH3:23].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][CH2:33][OH:34].[H:24][H:25]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:15]1[O:14][c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[NH:7]2
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Name
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Cc1cccc2c1Oc1ccccc1N2C(C)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c1Oc1ccccc1N2C(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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Cc1cccc2c1Oc1ccccc1N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |